Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%
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Overview
Description
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97% (hereafter referred to as Methyl N-[(BzOCF3F2A)], is an organofluorine compound that has recently been developed for use in scientific research. It is a versatile compound with a wide range of applications in biochemistry, chemistry, and pharmacology. This compound has been used to investigate the structure and function of proteins, as well as to develop new drugs. It is also used for the synthesis of other compounds, such as peptides and polymers. In We will also discuss potential future directions in the use of this compound.
Mechanism of Action
Methyl N-[(BzOCF3F2A)] is an organofluorine compound and its mechanism of action is based on its ability to interact with proteins. The compound is capable of forming covalent bonds with the side chains of amino acids, resulting in the formation of a stable complex. This complex can then interact with other proteins and molecules, allowing for the study of protein-protein interactions. Additionally, the compound can form hydrogen bonds with amino acids, allowing for the study of post-translational modifications.
Biochemical and Physiological Effects
Methyl N-[(BzOCF3F2A)] has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, the compound has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
Methyl N-[(BzOCF3F2A)] has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is soluble in both organic and aqueous solvents, making it easy to work with in the laboratory. However, the compound is toxic and should be handled with care. Additionally, it is relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for the use of Methyl N-[(BzOCF3F2A)]. The compound could be used to study the structure and function of other proteins, as well as to develop new drugs. Additionally, the compound could be used to synthesize other compounds, such as peptides and polymers. Additionally, the compound could be used to study the mechanism of action of existing drugs and to develop new therapeutic agents. Finally, the compound could be used to study the biochemical and physiological effects of other compounds.
Synthesis Methods
Methyl N-[(BzOCF3F2A)] can be synthesized via a two-step process. The first step involves the reaction of benzyloxycarbonyl chloride with a solution of trifluoroacetic acid and 2-furylalanine in dichloromethane. This reaction produces a mixture of Methyl N-[(BzOCF3F2A)] and its isomer, Methyl N-[(BzOCF2F2A)]. The mixture is then separated by column chromatography and the desired compound is isolated as a white solid.
Scientific Research Applications
Methyl N-[(BzOCF3F2A)] has been used extensively in scientific research. It has been used to study the structure and function of proteins and to develop new drugs. It has also been used to synthesize peptides and polymers. The compound has been found to be useful in the study of enzyme activity, protein-protein interactions, and the study of post-translational modifications. Additionally, it has been used to study the structure and function of membrane proteins and to investigate the mechanism of drug action.
properties
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO5/c1-23-13(21)15(16(17,18)19,12-8-5-9-24-12)20-14(22)25-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,20,22)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFIVGFAPUBSCJ-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)(C(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@](C1=CC=CO1)(C(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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